3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide
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Overview
Description
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide is a complex organic compound that features a benzothiazole moiety, an oxadiazole ring, and a naphthalene group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxadiazole intermediates. One common method involves the following steps:
Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via a cyclization reaction involving 2-aminobenzenethiol and a suitable aldehyde or ketone under acidic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The benzothiazole and oxadiazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under basic conditions.
Final Assembly: The final compound is assembled by coupling the naphthalene group to the oxadiazole-benzothiazole intermediate using a suitable amide coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis, flow chemistry, and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzothiazole moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole or oxadiazole derivatives
Substitution: Substituted benzothiazole or naphthalene derivatives
Scientific Research Applications
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and molecular docking to understand its interaction with biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, including enzymes involved in oxidative stress and inflammation. The oxadiazole ring can enhance the compound’s binding affinity and specificity, while the naphthalene group can improve its lipophilicity and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Known for its anticonvulsant activity.
3-[(1,3-Benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol: Investigated for its antimicrobial properties.
Uniqueness
The presence of the oxadiazole ring, in particular, distinguishes it from other benzothiazole derivatives and enhances its versatility in scientific research .
Properties
Molecular Formula |
C23H18N4O2S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C23H18N4O2S2/c28-21(24-17-10-9-15-5-1-2-6-16(15)13-17)11-12-22-26-20(27-29-22)14-30-23-25-18-7-3-4-8-19(18)31-23/h1-10,13H,11-12,14H2,(H,24,28) |
InChI Key |
NGNVLVGZPXMAER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC3=NC(=NO3)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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